MAO-A Inhibitory Potency: 14.7-Fold Improvement Over 4-Hydroxy Analog Kynurenic Acid
8-Amino-4-methoxyquinoline-2-carboxylic acid inhibits recombinant human MAO-A with an IC50 of 25.3 µM [1]. In contrast, the endogenous 4-hydroxy analog kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) exhibits an IC50 of 373 µM against the same enzyme under comparable assay conditions [2]. The 14.7-fold potency gain is attributed to the 8-amino group enabling additional hydrogen-bond interactions within the substrate cavity, while the 4-methoxy group provides superior electronic complementarity compared to the 4-hydroxy group.
| Evidence Dimension | MAO-A inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 25.3 µM (2.53E+4 nM) |
| Comparator Or Baseline | Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid): IC50 = 373 µM |
| Quantified Difference | 14.7-fold more potent |
| Conditions | Recombinant human MAO-A; kynuramine deamination to 4-hydroxyquinoline; 20 min incubation; fluorescence detection |
Why This Matters
For researchers screening MAO-A inhibitors for neurodegenerative disease programs, the 14.7-fold potency differential means this compound provides a more tractable starting point for hit-to-lead optimization than the endogenous metabolite kynurenic acid.
- [1] BindingDB. BDBM50493476; CHEMBL172856. IC50 2.53E+4 nM for human MAO-A. View Source
- [2] Kwon, Y.-I.; et al. Structure–activity relationships of kynurenic acid derivatives as inhibitors of monoamine oxidase A. Bioorg. Med. Chem. Lett. 2006, 16, 2437–2440. IC50 of kynurenic acid = 373 µM. View Source
